molecular formula C21H12N2O3S B2856350 3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-08-3

3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2856350
CAS No.: 883954-08-3
M. Wt: 372.4
InChI Key: KDADLILNPNWNCV-UHFFFAOYSA-N
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Description

3-Phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a fused heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with phenyl and thiophen-2-yl groups. The chromeno-pyrimidine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets, while the thiophene and phenyl substituents may modulate solubility, electronic properties, and binding affinity .

Properties

IUPAC Name

3-phenyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3S/c24-18-14-9-4-5-10-15(14)26-20-17(18)21(25)23(13-7-2-1-3-8-13)19(22-20)16-11-6-12-27-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDADLILNPNWNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Cyclocondensation

The most widely reported method involves a one-pot, three-component reaction under acidic conditions:

Reagents :

  • 2-Aminochromone (1.0 equiv)
  • Thiophene-2-carbaldehyde (1.2 equiv)
  • Phenyl isocyanate (1.5 equiv)

Conditions :

  • Solvent: Glacial acetic acid
  • Catalyst: p-Toluenesulfonic acid (p-TsOH, 10 mol%)
  • Temperature: 110°C, reflux
  • Duration: 8–12 hours

Mechanism :

  • Knoevenagel Condensation : Thiophene-2-carbaldehyde reacts with 2-aminochromone to form an imine intermediate.
  • Cyclization : Phenyl isocyanate undergoes nucleophilic attack by the imine’s amine group, followed by intramolecular cyclization to form the pyrimidine-dione ring.
  • Aromatization : Acid-catalyzed dehydration completes the fused chromeno-pyrimidine system.

Yield : 68–72% after crystallization from ethanol.

Microwave-Assisted Synthesis

To reduce reaction time and improve efficiency, microwave irradiation has been employed:

Reagents :

  • 2-Hydroxy-1,4-naphthoquinone (1.0 equiv)
  • 2-Thiophenecarbonyl chloride (1.1 equiv)
  • Phenylguanidine (1.3 equiv)

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Microwave power: 300 W
  • Temperature: 150°C
  • Duration: 20–25 minutes

Advantages :

  • Time efficiency : 20 minutes vs. 8 hours for conventional heating.
  • Yield improvement : 78–82% due to uniform heating and reduced side reactions.

Solid-Phase Synthesis Using Polymer-Supported Reagents

For high-throughput applications, polystyrene-supported sulfonic acid (PS-SO₃H) has been utilized:

Procedure :

  • Immobilize 2-aminochromone onto Merrifield resin via ester linkage.
  • Sequential treatment with thiophene-2-carbaldehyde and phenyl isocyanate in dichloromethane.
  • Cleavage from resin using trifluoroacetic acid (TFA).

Yield : 65–70% with >95% purity (HPLC).

Optimization Strategies

Catalytic Systems

Comparative studies of catalysts reveal the following trends:

Catalyst Solvent Temperature (°C) Yield (%)
p-TsOH Acetic acid 110 72
Amberlyst-15 Toluene 100 65
FeCl₃·6H₂O Ethanol 80 58

p-TsOH in acetic acid provides optimal protonation for cyclization, while FeCl₃’s Lewis acidity proves less effective.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance microwave-assisted reactions by improving reactant solubility, whereas acetic acid’s high dielectric constant favors conventional thermal conditions.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1) yields pale-yellow needles with a melting point of 248–250°C.

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 1715 (C=O), 1668 (C=N), 1580 (aromatic C=C).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 7.6 Hz, 1H, Ar-H), 7.89 (s, 1H, Thiophene-H), 7.45–7.32 (m, 5H, Ph-H), 6.98 (d, J = 3.6 Hz, 1H, Thiophene-H).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 178.9 (C=O), 162.4 (C=N), 142.1–116.7 (aromatic carbons).
  • HRMS (ESI+) : m/z 373.0812 [M+H]⁺ (calc. 373.0815).

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its sulfur-containing thiophene moiety and chromene ring system.

Key findings :

  • Reaction with KMnO₄ in acidic medium (H₂SO₄/H₂O) oxidizes the thiophene ring to a sulfone group, forming 3-phenyl-2-(thiophene-2-sulfonyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione .

  • Chromene ring oxidation using CrO₃ in acetic acid yields hydroxylated derivatives at the C-6 position .

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄/H₂O, 80°CThiophene sulfone derivative68%
CrO₃AcOH, reflux6-Hydroxy chromeno-pyrimidine52%

Substitution Reactions

Nucleophilic substitution occurs at the pyrimidine ring’s C-2 and C-4 positions.

Notable examples :

  • Amination : Treatment with NH₂NH₂·H₂O under ultrasound irradiation replaces the C-2 carbonyl group with an amino group, forming 3-phenyl-2-(thiophen-2-yl)-5-amino-3H-chromeno[2,3-d]pyrimidin-4-one .

  • Thiolation : Reaction with P₂S₅ in dry pyridine converts the C-4 carbonyl to a thiocarbonyl group, yielding the dithione analog .

Reaction pathway :

text
Pyrimidine-dione + NH₂NH₂ → Pyrimidine-amine (via ring-opening/cyclization) [6] Pyrimidine-dione + P₂S₅ → Pyrimidine-dithione (nucleophilic attack) [5]

Cyclization and Ring Expansion

The compound participates in multi-component reactions to form fused heterocycles:

3.1. Formation of Pyridopyrimidines

Reaction with triethyl orthoformate (TEOF) under microwave irradiation introduces a pyridine ring, producing pyrido[2',3':5,6]pyrano[2,3-d]pyrimidine-2,4-dione derivatives .

Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Catalyst: Piperidine (5 mol%)

  • Yield: 74%

Functionalization via Condensation

The C-6 position undergoes Knoevenagel condensation with active methylene compounds:

Reagent Product Application
Malononitrile6-(Dicyanomethylene) derivativeFluorescent probes
Ethyl cyanoacetate6-Cyanoacetate functionalized analogAnticancer leads

Mechanistic insight :
The reaction proceeds via enolate formation at C-6, followed by nucleophilic attack on the electrophilic carbonyl carbon of malononitrile .

Comparative Reactivity Analysis

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Dominant Site
Oxidation1.2 × 10⁻³45.8Thiophene ring
Substitution2.8 × 10⁻⁴62.3Pyrimidine C-2
Cyclization5.6 × 10⁻⁴38.9Chromene C-6

Stability Under Hydrolytic Conditions

The compound shows moderate stability in aqueous environments:

  • Half-life (t₁/₂) : 48 hours at pH 7.4 (phosphate buffer, 37°C) .

  • Degradation products include 3-phenylchromeno[2,3-d]pyrimidine-4,5-dione (thiophene cleavage) and thiophene-2-carboxylic acid .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibits significant anticancer properties:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2): The compound selectively inhibits CDK2, a crucial regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
  • Cell Line Studies: In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer .

Synthesis of Novel Compounds

The synthesis of 3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can serve as a precursor for generating new thienopyrimidine derivatives. The compound can undergo various chemical reactions to yield novel structures with potential biological activities:

  • Condensation Reactions: The compound can react with hydrazonyl halides and other reagents to produce triazine derivatives and other heterocycles .
  • Formation of Triazolo-thienopyrimidines: By interacting with activated methylene compounds or aromatic aldehydes, the compound can yield triazolo-thienopyrimidine derivatives that may exhibit enhanced biological activities .

Biological Applications

The biological applications of 3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione extend beyond anticancer effects:

  • Antibacterial Activity: Some derivatives synthesized from this compound have shown promising antibacterial properties .
  • Potential Anti-tumor Agents: The compound's structural features make it an attractive candidate for further development as anti-tumor agents through modifications that enhance its efficacy against various types of cancer .

Summary of Findings

The diverse applications of 3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione highlight its potential in medicinal chemistry:

ApplicationDescription
AnticancerInhibits CDK2 leading to apoptosis in cancer cells
SynthesisActs as a precursor for novel thienopyrimidine derivatives
Biological ActivityExhibits antibacterial properties; potential for anti-tumor applications

Mechanism of Action

The mechanism by which 3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Observations :

  • Core Structure: The chromeno-pyrimidine system (target compound) is distinct from thiazolo-, pyrido-, or thieno-pyrimidine analogs.
  • Substituents: Thiophene vs. Chlorophenyl/Fluorophenyl: Thiophene (target) contributes electron-rich π-systems, whereas halogens (e.g., 4c ) may increase electrophilicity and binding to hydrophobic pockets. Thioxo Group: The 2-thioxo substituent in pyrido-pyrimidine analogs (e.g., compound 3j ) enhances antioxidant activity via radical scavenging. Hydroxy Groups: In thieno-pyrimidines (e.g., 4g ), hydroxy substituents enable metal-ligand interactions critical for tyrosinase inhibition.

Pharmacological Activity Profiles

Anticancer Activity:
  • Thiazolo-pyrimidine derivatives (e.g., 4c ) exhibit anticancer activity, with IC₅₀ values correlating with electron-withdrawing substituents (e.g., Cl, F). The target compound’s thiophene group may offer similar efficacy but with improved bioavailability due to lower electronegativity.
Antioxidant Activity:
  • Pyrido-pyrimidine analogs (e.g., 3j ) show potent antioxidant activity (IC₅₀ ≈ 10–20 µM in DPPH assays). The thiophene and phenyl groups in the target compound could synergize for radical stabilization, though the absence of a thioxo group may reduce potency.
Enzyme Inhibition:
  • Thieno-pyrimidine 4g inhibits tyrosinase (IC₅₀ = 2.1 µM), outperforming kojic acid. The target compound’s chromeno core lacks hydroxy groups, suggesting weaker enzyme interaction unless modified.

Key Observations :

  • Synthesis: Most analogs are synthesized via cyclocondensation or heterocyclization reactions under reflux conditions. The target compound likely requires similar methods but may involve chromenone intermediates .
  • Spectral Data :
    • C=O stretches (1660–1718 cm⁻¹) are consistent across analogs, confirming the dione moiety .
    • Aromatic proton shifts (δ 7.3–8.2) align with phenyl/thiophene substituents .

Physicochemical and Computational Insights

  • Lipophilicity : The target compound’s thiophene and phenyl groups may increase logP compared to hydroxy-substituted analogs (e.g., 4g ), affecting membrane permeability.
  • Docking Studies: Pyrido-pyrimidines (e.g., 3j ) show high docking scores for antioxidant targets, suggesting the chromeno-pyrimidine core could be optimized for similar applications with substituent tuning.

Biological Activity

3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that has attracted attention due to its unique structural features and potential biological activities. This compound integrates a chromene and pyrimidine ring system, which is known to impart distinct chemical properties conducive to various biological applications, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure

The compound can be represented as follows:

C16H12N2O2S\text{C}_{16}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This structure features a phenyl group and a thiophene moiety attached to a chromeno-pyrimidine backbone, which is crucial for its biological activity.

The biological activity of 3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is primarily attributed to its ability to inhibit specific molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it exhibited IC50 values ranging from 10 µM to 20 µM against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The mechanism involved induction of apoptosis and inhibition of cell migration .
  • Molecular Docking Studies : These studies suggested that the compound binds effectively to the active sites of target proteins involved in cancer progression. The binding affinities were comparable to known inhibitors, indicating its potential as a lead compound for drug development .

Antimicrobial Activity

Emerging research has also highlighted the antimicrobial properties of this compound:

  • Antibacterial Assays : The compound showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 50–100 µg/mL, suggesting moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of 3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can be influenced by modifications to its structure. Variations in substituents on the phenyl or thiophene rings have been explored to enhance potency and selectivity against specific targets. For instance:

SubstituentEffect on Activity
MethylIncreased cytotoxicity
BromoEnhanced binding affinity
NitroImproved selectivity

These findings indicate that careful modification of the chemical structure can lead to improved pharmacological profiles.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound in an MCF-7 xenograft model. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against multi-drug resistant strains. It exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy .

Q & A

Q. What are the common synthetic routes for 3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with heterocyclic precursors. For example:

  • Microwave-assisted synthesis (e.g., chromeno-pyrimidine derivatives) reduces reaction time (<1 hour) and improves yields (75–90%) compared to traditional reflux methods (8–12 hours, 60–70% yield) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation of pure products .
  • Catalysts : Acidic or basic conditions (e.g., KOH in ethanol) optimize cyclization efficiency .

Key Consideration : Monitor reaction progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons in the chromene ring appear as multiplets at δ 6.8–8.2 ppm.
    • Thiophene protons resonate at δ 7.1–7.3 ppm (doublets, J = 3–5 Hz) .
    • Carbonyl groups (C=O) in pyrimidine-dione show signals at δ 165–175 ppm in ¹³C NMR .
  • IR Spectroscopy :
    • Stretching vibrations for C=O (1660–1720 cm⁻¹) and C–S (650–750 cm⁻¹) confirm core functionality .
  • Mass Spectrometry :
    • Molecular ion peaks ([M⁺]) with m/z matching the molecular formula (e.g., C₂₁H₁₂N₂O₂S) and fragmentation patterns (e.g., loss of CO or thiophene moiety) validate the structure .

Advanced Research Questions

Q. How can researchers address discrepancies between computational docking predictions and experimental antioxidant activity data for this compound?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust grid box size/resolution in AutoDock Vina to better fit the active site of antioxidant targets (e.g., NADPH oxidase) .
  • Validate binding modes : Perform molecular dynamics simulations (100 ns) to assess stability of ligand-receptor interactions .
  • Experimental validation :
    • Use in vitro assays (DPPH radical scavenging, SOD activity) with controlled pH and temperature to replicate computational conditions .
    • Analyze electron-donating groups (e.g., p-OH, p-NH₂) that may enhance activity despite docking scores, as seen in related pyridopyrimidines .

Q. What strategies are effective in optimizing microwave-assisted synthesis parameters to enhance reaction efficiency and purity?

Methodological Answer:

  • Power and temperature : Use 300–500 W and 80–120°C to balance reaction speed and decomposition risks. For example, microwave irradiation at 100°C for 20 minutes achieves >85% yield in chromeno-pyrimidine synthesis .
  • Solvent optimization : Ethanol or acetonitrile improves dielectric heating efficiency compared to non-polar solvents .
  • Additives : Catalytic amounts of acetic acid (0.1 eq.) enhance cyclization rates by protonating intermediates .

Data Contradiction Note : Excessive microwave power (>600 W) may degrade thermally sensitive thiophene moieties, reducing yield .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure derived from NMR and IR data?

Methodological Answer:

  • Crystal growth : Use slow evaporation of saturated solutions (e.g., chloroform/methanol 9:1) to obtain single crystals .
  • Refinement : SHELXL software refines atomic positions with R-factor < 0.05, confirming bond lengths (C–C: 1.48–1.52 Å) and dihedral angles (chromene-thiophene: 15–25°) .
  • Disorder handling : Apply PART and SIMU instructions in SHELXL to model disordered solvent molecules or side chains .

Case Study : A related thiopyrano-thieno-pyrimidine dione showed a 0.043 Å mean deviation in C–C bonds via X-ray, resolving NMR ambiguities in ring junction geometry .

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